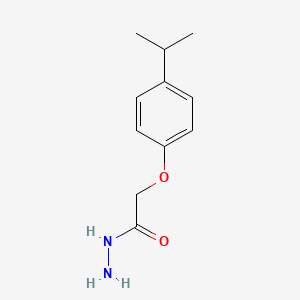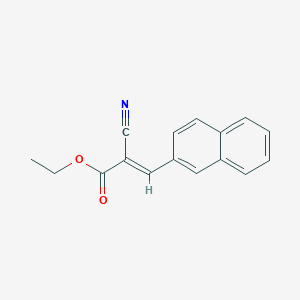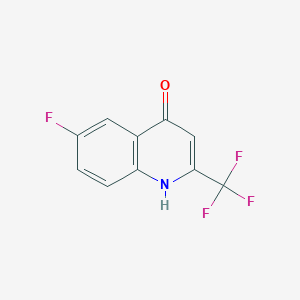
6-氟-4-羟基-2-(三氟甲基)喹啉
描述
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated hydroxyquinoline derivative. It is characterized by the presence of a trifluoromethyl group at the 2-position, a hydroxyl group at the 4-position, and a fluorine atom at the 6-position on the quinoline ring. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
科学研究应用
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a precursor for antitubercular and antiplasmodial agents.
Medicine: Investigated for its potential as a non-cytotoxic, potent, and selective antitubercular agent.
Industry: Utilized in the development of agrochemicals and other industrial applications .
作用机制
Target of Action
It is known that this compound serves as a precursor for synthesising thioquinolines , which are used to develop non-cytotoxic, potent and selective antitubercular agents .
Mode of Action
It is known that the hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria .
Biochemical Pathways
It is known that this compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .
Action Environment
It is known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
生化分析
Biochemical Properties
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly in the synthesis of thioquinolines and other derivatives. It interacts with enzymes such as phosphorus pentasulfide in pyridine to undergo thiolation reactions, leading to the formation of non-cytotoxic, potent, and selective antitubercular agents . Additionally, the hydroxyl group in 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution, facilitating the synthesis of antiplasmodial agents for malaria treatment .
Cellular Effects
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by interacting with specific proteins and enzymes, leading to changes in cellular activities. For instance, its role in the synthesis of antitubercular agents suggests that it may impact the metabolic pathways of Mycobacterium tuberculosis, thereby inhibiting its growth .
Molecular Mechanism
At the molecular level, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo tautomerization, where the hydroxy group becomes a ketone and the imine changes to an amine, plays a significant role in its binding interactions and overall biochemical activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound in in vitro studies may lead to changes in cell viability and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of pathogens like Mycobacterium tuberculosis. At higher doses, it may cause toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s role in the synthesis of antitubercular and antiplasmodial agents indicates its involvement in metabolic pathways related to pathogen inhibition. Additionally, its interactions with specific enzymes can affect metabolic flux and metabolite levels, further influencing its biochemical properties .
Transport and Distribution
Within cells and tissues, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to certain proteins can influence its distribution and overall effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline typically involves the cyclization of 2-trifluoromethylaniline with appropriate reagents. One common method includes the use of methyl acetates in the presence of a base . Another approach involves the thiolation reaction using phosphorus pentasulfide in pyridine to produce thioquinolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques .
化学反应分析
Types of Reactions
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The hydroxyl group can undergo nucleophilic substitution to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like phosphorus pentasulfide and pyridine
Major Products
The major products formed from these reactions include various quinoline derivatives, such as thioquinolines and antiplasmodial agents .
相似化合物的比较
Similar Compounds
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Hydrazino-6-(trifluoromethyl)quinoline
- 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Uniqueness
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDABQIPEQHTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301345 | |
| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-34-4 | |
| Record name | 31009-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


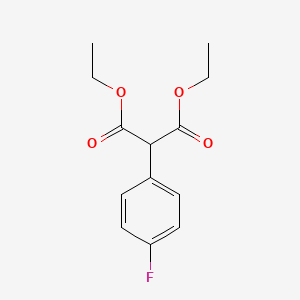
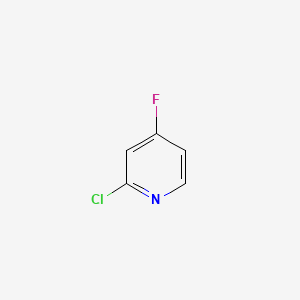
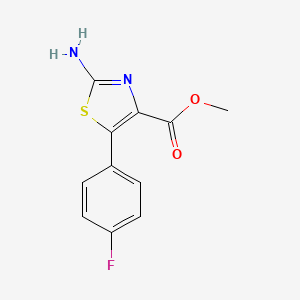
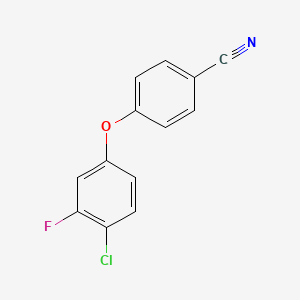
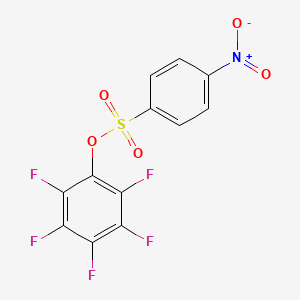
![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)
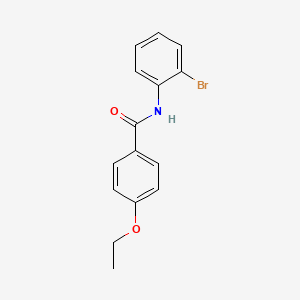
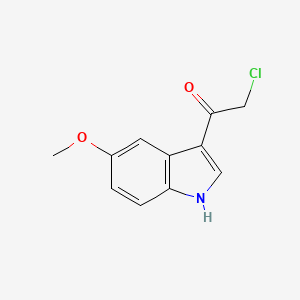
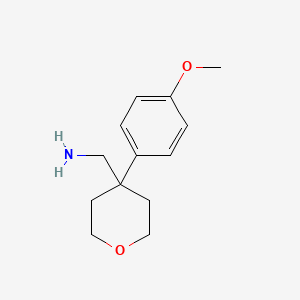

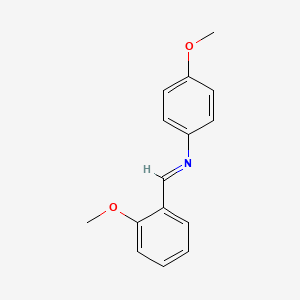
![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)
